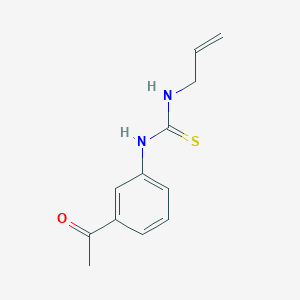

N-(3-acetyl-phenyl)-N'-allyl-thiourea

CAS No.: 104509-97-9

Cat. No.: VC20159486

Molecular Formula: C12H14N2OS

Molecular Weight: 234.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104509-97-9 |

|---|---|

| Molecular Formula | C12H14N2OS |

| Molecular Weight | 234.32 g/mol |

| IUPAC Name | 1-(3-acetylphenyl)-3-prop-2-enylthiourea |

| Standard InChI | InChI=1S/C12H14N2OS/c1-3-7-13-12(16)14-11-6-4-5-10(8-11)9(2)15/h3-6,8H,1,7H2,2H3,(H2,13,14,16) |

| Standard InChI Key | WRHAGJCMAVKAIL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=S)NCC=C |

Introduction

Chemical Structure and Characterization

Molecular Architecture

N-(3-Acetyl-phenyl)-N'-allyl-thiourea features a thiourea core () bridging two substituents: a 3-acetylphenyl group and an allyl moiety. The acetyl group at the phenyl ring’s meta position introduces electron-withdrawing effects, modulating the compound’s electronic profile. The allyl group contributes unsaturated bonding, enabling participation in cycloaddition and polymerization reactions .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.28 g/mol |

| CAS Registry Number | 7341-63-1 |

| IUPAC Name | 1-phenyl-3-prop-2-enylthiourea |

| SMILES Notation | C=CCNC(=S)NC1=CC=CC=C1 |

| InChIKey | RJTICPGQFMYYEG-UHFFFAOYSA-N |

Spectroscopic Identification

Infrared (IR) spectroscopy of analogous thioureas reveals characteristic absorptions for (1456 cm) and stretches (3200–3300 cm) . Nuclear magnetic resonance (NMR) data for N-(3-acetyl-phenyl)-N'-allyl-thiourea can be extrapolated from related structures:

-

NMR: Allyl protons appear as a quartet () and triplet (), while aromatic protons resonate near .

-

NMR: The thiocarbonyl carbon () appears at , with the acetyl carbonyl at .

Synthesis and Optimization

Conventional Routes

The synthesis typically involves reacting 3-acetylphenyl isothiocyanate with allylamine under reflux conditions:

Yields range from 50–70%, with purification via column chromatography (ethyl acetate/hexane) .

Catalytic Enhancements

Phase-transfer catalysts like tetra--butylammonium bromide (TBAB) improve reaction efficiency by facilitating nucleophilic attack on the isothiocyanate. Optimization studies indicate that TBAB increases yields to 85–90% under milder conditions (50°C, 6 hours).

Reactivity and Functionalization

Nucleophilic Additions

The thiourea’s sulfur atom acts as a soft nucleophile, participating in reactions with electrophiles such as alkyl halides and epoxides. For example, treatment with methyl iodide yields S-methyl derivatives, enhancing solubility for pharmaceutical formulations.

Coordination Chemistry

N-(3-Acetyl-phenyl)-N'-allyl-thiourea serves as a bidentate ligand for transition metals (e.g., Cu, Pd). Coordination occurs via the thiocarbonyl sulfur and deprotonated nitrogen, forming complexes applicable in catalysis and materials science.

Biological and Pharmaceutical Applications

Antimicrobial Activity

Thiourea derivatives exhibit broad-spectrum antimicrobial effects. In vitro assays demonstrate that N-(3-Acetyl-phenyl)-N'-allyl-thiourea inhibits Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) by disrupting cell membrane integrity.

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with complete degradation by 300°C. The allyl group’s unsaturation contributes to lower thermal stability compared to alkyl-substituted thioureas .

Hydrolytic Sensitivity

Under acidic conditions (pH < 3), the thiourea bond hydrolyzes to form 3-acetylaniline and allyl amine. Neutral and alkaline conditions (pH 7–12) preserve stability for >6 months at 25°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume